molecular formula C9H11NO2 B1617749 N-(2-Hydroxy-6-methylphenyl)acetamide CAS No. 77774-35-7

N-(2-Hydroxy-6-methylphenyl)acetamide

Cat. No.: B1617749
CAS No.: 77774-35-7
M. Wt: 165.19 g/mol
InChI Key: NEOWELJZRVSZFJ-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-6-methylphenyl)acetamide is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of a hydroxyl group and a methyl group attached to a phenyl ring, which is further connected to an acetamide group

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by N-(2-Hydroxy-6-methylphenyl)acetamide are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-6-methylphenyl)acetamide typically involves the reaction of 2-hydroxy-6-methylphenylamine with acetic anhydride. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:

2-Hydroxy-6-methylphenylamine+Acetic anhydrideThis compound+Acetic acid\text{2-Hydroxy-6-methylphenylamine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 2-Hydroxy-6-methylphenylamine+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxy-6-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 2-acetyl-6-methylphenol.

    Reduction: Formation of 2-hydroxy-6-methylphenylamine.

    Substitution: Formation of various substituted phenylacetamides.

Scientific Research Applications

N-(2-Hydroxy-6-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

N-(2-Hydroxy-6-methylphenyl)acetamide can be compared with other similar compounds, such as:

    N-(2-Hydroxyphenyl)acetamide: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    N-(2-Hydroxy-5-methylphenyl)acetamide: The position of the methyl group is different, which can influence its properties and applications.

    N-(2-Hydroxy-4-methylphenyl)acetamide: Another positional isomer with distinct characteristics.

The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-hydroxy-6-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-3-5-8(12)9(6)10-7(2)11/h3-5,12H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOWELJZRVSZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80228386
Record name Acetamide, N-(2-hydroxy-6-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77774-35-7
Record name Acetamide, N-(2-hydroxy-6-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077774357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(2-hydroxy-6-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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